Compound Description: (Z)-3-Hexen-1-ol is a volatile organic compound often described as having a "green" or "grassy" odor. It is produced by plants, particularly in response to damage, and acts as a signaling molecule, triggering defense mechanisms in neighboring plants [, ]. It plays a significant role in plant-insect interactions and can attract beneficial insects that prey on herbivores []. (Z)-3-Hexen-1-ol can be converted into glycosylated forms, such as (Z)-3-hexenyl-glucoside, (Z)-3-hexenyl-primeveroside, and (Z)-3-hexenyl-vicianoside, which contribute to plant defense against insects [].
(Z)-3-Hexenyl-glucoside, (Z)-3-hexenyl-primeveroside, and (Z)-3-hexenyl-vicianoside
Compound Description: These compounds are glycosylated forms of (Z)-3-hexen-1-ol, produced by plants as defensive substances in response to insect herbivory []. Glycosylation, the addition of sugar molecules, can alter a compound's stability, solubility, and biological activity.
3-Methylbutan-1-ol
Compound Description: 3-Methylbutan-1-ol, also known as isoamyl alcohol, contributes to the "malty" aroma in Swiss Raclette-type cheese []. It is formed during fermentation by certain bacteria, likely through the leucine catabolic pathway, which involves intermediates like α-ketoisocaproic acid and α-ketoglutaric acid [].
3-Sulfanylhexan-1-ol (3SH) and 3-Sulfanylhexyl acetate (3SHA)
Compound Description: 3-Sulfanylhexan-1-ol (3SH) and its acetate ester 3-sulfanylhexyl acetate (3SHA) are volatile thiols that significantly influence the aroma of wines, exhibiting very low odor thresholds []. 3SH primarily exists in grape must bound to glutathione and cysteine. Yeast strains engineered to express the carbon-sulfur lyase (TnaA) from Escherichia coli exhibit enhanced release of 3SH, which can be further esterified to 3SHA by overexpressing the yeast's alcohol acetyltransferase genes (ATF1 and ATF2) [].
3-Sulfanylpentan-1-ol
Compound Description: 3-Sulfanylpentan-1-ol is a volatile thiol found in hops (Humulus lupulus L.), contributing to their characteristic aroma []. This compound has been identified in its free form and as cysteine (Cys-21) and glutathione (G-21) conjugates, which act as precursors [].
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